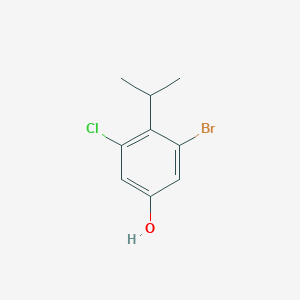
3-Bromo-5-chloro-4-isopropylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-chloro-4-isopropylphenol is an aromatic compound with the molecular formula C9H10BrClO It is characterized by the presence of bromine, chlorine, and isopropyl groups attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-chloro-4-isopropylphenol typically involves the halogenation of 4-isopropylphenol. The process can be carried out in several steps:
Bromination: 4-Isopropylphenol is treated with bromine in the presence of a suitable solvent, such as dichloromethane, to introduce the bromine atom at the 3-position.
Chlorination: The brominated product is then subjected to chlorination using chlorine gas or a chlorinating agent like thionyl chloride to introduce the chlorine atom at the 5-position.
Industrial Production Methods
Industrial production of this compound may involve similar halogenation steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-5-chloro-4-isopropylphenol can undergo various chemical reactions, including:
Nucleophilic Aromatic Substitution: The bromine and chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the halogen atoms or to modify the phenol group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of substituted phenols or anilines.
Oxidation: Formation of quinones or other oxidized phenolic compounds.
Reduction: Formation of dehalogenated phenols or reduced phenolic derivatives.
Aplicaciones Científicas De Investigación
3-Bromo-5-chloro-4-isopropylphenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: Investigated for its potential antimicrobial and antifungal properties. It can be used in studies to understand the interaction of halogenated phenols with biological systems.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities. It can be used in drug development and screening assays.
Industry: Utilized in the formulation of disinfectants and preservatives due to its antimicrobial properties. It can also be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Bromo-5-chloro-4-isopropylphenol involves its interaction with cellular components. The compound can exert its effects through:
Disruption of Cell Membranes: The halogenated phenol can integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis.
Inhibition of Enzymes: The compound can inhibit key enzymes involved in cellular metabolism, leading to the disruption of metabolic pathways.
Generation of Reactive Oxygen Species: The phenolic group can undergo redox cycling, generating reactive oxygen species that can cause oxidative damage to cellular components.
Comparación Con Compuestos Similares
3-Bromo-5-chloro-4-isopropylphenol can be compared with other halogenated phenols, such as:
2-Bromo-4-chlorophenol: Similar structure but lacks the isopropyl group, which may affect its reactivity and biological activity.
4-Bromo-2-chlorophenol: Another halogenated phenol with different substitution patterns, leading to variations in chemical and biological properties.
3,5-Dibromo-4-isopropylphenol: Contains two bromine atoms instead of one bromine and one chlorine, which can influence its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C9H10BrClO |
|---|---|
Peso molecular |
249.53 g/mol |
Nombre IUPAC |
3-bromo-5-chloro-4-propan-2-ylphenol |
InChI |
InChI=1S/C9H10BrClO/c1-5(2)9-7(10)3-6(12)4-8(9)11/h3-5,12H,1-2H3 |
Clave InChI |
MSBVSBUFZLVWBE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C=C(C=C1Br)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


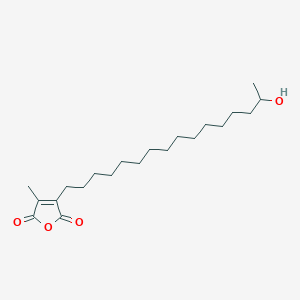
![6-(4-Chlorophenoxy)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13987795.png)


![Bis[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl] propanedioate](/img/structure/B13987803.png)
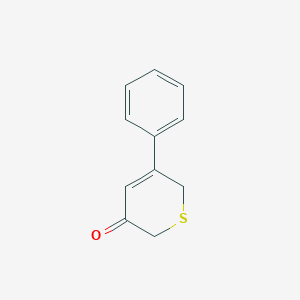
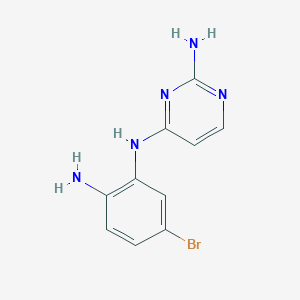


![Methyl 5-methoxy-2-[(trifluoromethanesulfonyl)oxy]benzoate](/img/structure/B13987833.png)
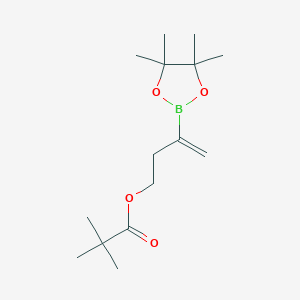
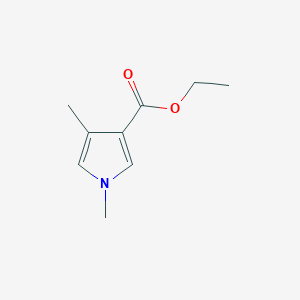

![Boc-(s)-3-([1,1'-biphenyl]-4-yl)-2-(aminomethyl)propanoic acid](/img/structure/B13987875.png)
